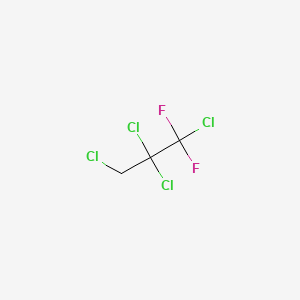

1,2,2,3-Tetrachloro-1,1-difluoropropane

Description

Contextualization within Halogenated Propane (B168953) Chemistry

Halogenated hydrocarbons are compounds in which one or more hydrogen atoms of a hydrocarbon have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). libretexts.orgnc.gov The halogenation of alkanes, such as propane, is a fundamental process in organic chemistry that often leads to a mixture of isomeric products. unacademy.comlibretexts.org

When propane is halogenated, the reactivity of the hydrogen atoms is not uniform. Propane has two types of hydrogen atoms: primary hydrogens on the end carbons and secondary hydrogens on the central carbon. The substitution of these hydrogens with different halogens at various positions can lead to a large number of constitutional isomers. libretexts.org For a tetrachlorodifluoropropane like C₃H₂Cl₄F₂, numerous structural arrangements are possible, with each isomer exhibiting distinct physical and chemical properties. The specific placement of chlorine and fluorine atoms in 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318)—with two fluorine atoms and one chlorine on the first carbon, two chlorine atoms on the second, and one chlorine on the third—governs its polarity, stability, and reactivity. Research into such specific isomers helps to elucidate structure-property relationships within the broader class of halogenated propanes.

Historical Trajectory of Chlorofluorocarbon and Hydrochlorofluorocarbon Research in Atmospheric Chemistry

The study of halogenated compounds like this compound is deeply rooted in the history of atmospheric chemistry, particularly the research on chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).

CFCs were first developed in the 1930s as seemingly "miracle compounds." visionlearning.comearthbound.report Marketed under trade names like Freon, they were non-toxic, non-flammable, and highly effective as refrigerants, aerosol propellants, and foam-blowing agents. britannica.comacs.org For decades, their chemical inertness made them appear safe for widespread use. acs.org

This perception shifted dramatically in 1974, when chemists Mario Molina and F. Sherwood Rowland published a seminal paper in the journal Nature. visionlearning.comearthbound.report They proposed that the very stability of CFCs allowed them to persist in the atmosphere long enough to reach the stratosphere. acs.orgvisionlearning.com Once in the stratosphere, ultraviolet (UV) radiation would break the molecules apart, releasing chlorine atoms. visionlearning.comvisionlearning.com These chlorine atoms could then act as catalysts, repeatedly destroying ozone molecules in a destructive cycle. earthbound.reportucar.eduencyclopedia.com This was a critical finding, as the stratospheric ozone layer is essential for absorbing harmful UV radiation from the sun. britannica.com The work of Molina and Rowland, along with Paul Crutzen's earlier research on nitrogen oxides, was pivotal in identifying this atmospheric threat. britannica.comucar.edu

The scientific community was initially skeptical, but the discovery of a significant thinning of the ozone layer over Antarctica—the "ozone hole"—in 1985 by British scientists provided stark confirmation of the theory. earthbound.reportacs.org This discovery spurred international action, leading to the signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987. visionlearning.com This landmark treaty mandated the phase-out of CFCs and later other ozone-depleting substances. britannica.com

In the wake of the CFC ban, HCFCs were developed and introduced as transitional substitutes. encyclopedia.com Because HCFCs contain hydrogen atoms, they are more susceptible to decomposition in the lower atmosphere, reducing their potential to reach the stratosphere. britannica.com However, they still contain chlorine and contribute to ozone depletion, albeit to a lesser extent than CFCs. encyclopedia.com Consequently, HCFCs were also slated for phase-out under amendments to the Montreal Protocol, with a goal of complete elimination by 2030. britannica.comtaylorandfrancis.com

Scope and Research Objectives for this compound Investigations

Specific research focused exclusively on this compound is not extensively documented in publicly available literature. However, investigations into this and similar complex halogenated propanes are typically driven by several key objectives within environmental and industrial chemistry:

Understanding Chemical Properties and Synthesis: A primary objective is the fundamental characterization of the compound. This includes the development and optimization of synthetic routes, which often involve multi-step halogenation processes. smolecule.com Research into its synthesis, potentially through the chlorination and fluorination of propane or propene precursors, provides insights into reaction mechanisms and the selective control of halogen placement. google.com

Intermediate for Chemical Manufacturing: Compounds like this compound may be studied as potential intermediates in the synthesis of other valuable chemicals. The specific arrangement of chlorine and fluorine atoms offers reactive sites for further chemical transformations, such as dehydrochlorination (the removal of HCl) to create halogenated alkenes. These alkenes can serve as monomers for producing fluoropolymers or as building blocks for agrochemicals and pharmaceuticals.

Reference Standard for Analytical Methods: The pure compound can serve as a reference standard for the development of analytical techniques to detect and quantify trace amounts of halogenated hydrocarbons in environmental samples, such as air, water, and soil. This is vital for monitoring pollution and enforcing environmental laws.

Structure

3D Structure

Properties

CAS No. |

127564-82-3 |

|---|---|

Molecular Formula |

C3H2Cl4F2 |

Molecular Weight |

217.846 |

IUPAC Name |

1,2,2,3-tetrachloro-1,1-difluoropropane |

InChI |

InChI=1S/C3H2Cl4F2/c4-1-2(5,6)3(7,8)9/h1H2 |

InChI Key |

HFHVCPIWDWKEOX-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)Cl)(Cl)Cl)Cl |

Synonyms |

Tetrachlorodifluoropropane |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,2,2,3 Tetrachloro 1,1 Difluoropropane

Catalytic Hydrofluorination Routes

The primary approach for introducing fluorine into a polychlorinated alkane like 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318) is through catalytic hydrofluorination. This method involves the reaction of a chlorinated precursor with hydrogen fluoride (B91410) (HF) in the presence of a catalyst that facilitates the exchange of chlorine atoms for fluorine atoms.

Reactant Precursors and Feedstocks

The synthesis of this compound (CCl₂F-CCl₂-CH₂Cl) logically begins with suitable C3 chlorinated precursors. The selection of the starting material is critical as its structure dictates the potential reaction pathways. Key potential precursors include:

Chlorinated Propenes: 1,1,2,3-Tetrachloropropene (CCl₂=CCl-CH₂Cl) stands out as a primary candidate. The synthesis of this compound is well-documented, often starting from the reaction of carbon tetrachloride and ethylene. google.com Subsequent hydrofluorination across the double bond could theoretically yield the target saturated propane (B168953) derivative. However, controlling the regioselectivity of HF addition is a significant challenge.

Heavily Chlorinated Propane Intermediates: Another viable route involves the partial fluorination of a more heavily chlorinated propane. For instance, various isomers of pentachloropropane could serve as feedstocks. The reaction would involve the substitution of two chlorine atoms with fluorine atoms. For example, starting with 1,1,1,2,3-pentachloropropane (B1626564) (a downstream product from trichloropropene chlorination) and reacting it with HF would be a plausible, albeit challenging, pathway to control. google.com

| Precursor Type | Example Compound | Rationale for Use | Relevant Citation |

| Chlorinated Propene | 1,1,2,3-Tetrachloropropene | A known industrial intermediate; synthesis involves addition of HF across the C=C bond. | google.com |

| Chlorinated Propane | 1,1,1,2,3-Pentachloropropane | Allows for synthesis via halogen exchange (Cl for F). | google.com |

Catalyst Systems and Optimization

The choice of catalyst is paramount in hydrofluorination processes, as it governs the reaction rate, selectivity, and operating conditions. For the synthesis of this compound, catalysts based on Lewis acids are typically employed.

Antimony Halides: Antimony pentachloride (SbCl₅) is a classic and effective catalyst for liquid-phase fluorination of haloalkanes. google.comresearchgate.net In the presence of HF, SbCl₅ is converted to highly active antimony (V) chlorofluoride species (e.g., SbCl₄F, SbCl₃F₂, etc.). These species act as fluorine transfer agents to the organic substrate. google.com The activity of the catalyst can be optimized by controlling the degree of its fluorination. For instance, antimony trifluorodichloride is noted as an extremely effective agent for fluorine-halogen exchange on aliphatic hydrocarbons. justia.com

Other Lewis Acid Catalysts: While antimony halides are prominent, other Lewis acids such as aluminum chloride (AlCl₃) and iron chloride (FeCl₃) are also utilized in chlorination and isomerization processes of hydrocarbons and could be adapted for fluorination. google.com Their catalytic activity in hydrofluorination often depends on their ability to form active complexes that can facilitate halogen exchange.

| Catalyst System | Active Species Example | Primary Function | Relevant Citation |

| Antimony Pentachloride | Antimony (V) chlorofluorides (SbClₓFᵧ) | Fluorine transfer agent in liquid-phase halogen exchange. | google.comjustia.com |

| Iron Chloride | Ferric Chloride (FeCl₃) | Lewis acid used in isomerization and chlorination; potential for fluorination. | google.com |

| Aluminum Chloride | Aluminum Chloride (AlCl₃) | General-purpose Lewis acid for various halogenation reactions. |

Reaction Condition Parameters

The successful synthesis of this compound requires precise control over reaction conditions to favor the formation of the desired product while minimizing byproducts.

HF Stoichiometry: The molar ratio of hydrogen fluoride to the chlorinated precursor is a critical parameter. A controlled stoichiometry is necessary to achieve difluorination without proceeding to higher fluorinated products.

Temperature Range: Catalytic hydrofluorination with antimony pentachloride can be conducted at temperatures ranging from approximately 30°C to 140°C. google.com The optimal temperature is a balance between achieving a sufficient reaction rate and preventing unwanted side reactions or catalyst degradation.

Catalyst Loading: The amount of catalyst used influences the reaction rate. Higher loading can increase throughput but also adds to cost and potential downstream separation challenges.

Pressure: The reaction can be carried out at atmospheric, subatmospheric, or superatmospheric pressures. google.com Pressure can affect the phase of the reactants (e.g., keeping HF in the liquid phase) and influence reaction equilibrium.

| Parameter | Typical Range/Value | Impact on Reaction | Relevant Citation |

| Temperature | 30°C - 140°C | Affects reaction rate and selectivity. | google.com |

| Pressure | Atmospheric to Superatmospheric | Influences reactant phase and equilibrium. | google.com |

| HF/Substrate Ratio | Controlled Stoichiometry | Determines the degree of fluorination. | google.com |

Kinetic and Mechanistic Aspects of Catalytic Fluorination

The mechanism of catalytic hydrofluorination, particularly with antimony-based catalysts, involves a two-step process:

Catalyst Fluorination: The Lewis acid catalyst (e.g., SbCl₅) reacts with hydrogen fluoride to form an antimony chlorofluoride complex, releasing hydrogen chloride (HCl). google.com

Fluorine Transfer: The fluorinated catalyst then reacts with the chlorinated hydrocarbon. The organic substrate receives fluorine from the catalyst, and the catalyst is re-chlorinated. This halogen exchange is the core of the transformation.

Yield and Selectivity Considerations

Achieving high yield and selectivity for a single isomer like this compound is a significant synthetic challenge. The fluorination of a polychlorinated alkane or alkene typically produces a mixture of products. google.com

Isomer Formation: When fluorinating a precursor like 1,1,2,3-tetrachloropropene, the addition of HF can occur in different orientations, leading to various isomers. Furthermore, halogen exchange on a saturated propane can occur at different positions.

Degree of Fluorination: It is difficult to halt the reaction precisely at the difluoro stage. Over-fluorination can lead to the formation of tri-, tetra-, and more highly fluorinated byproducts.

Process Optimization: Maximizing selectivity requires careful optimization of all reaction parameters, including temperature, pressure, reactant ratios, and residence time. Subsequent purification steps, such as fractional distillation, would be essential to isolate the desired product from the reaction mixture.

Non-Catalytic Liquid-Phase Fluorination Processes

An alternative, though more aggressive, approach is non-catalytic liquid-phase direct fluorination. This method involves bubbling elemental fluorine (F₂), typically diluted with an inert gas like nitrogen, through a solution of the substrate in an inert solvent.

This method is extremely powerful and can be used for perfluorination. mdpi.com However, for partial fluorination to produce this compound, the conditions must be meticulously controlled. The reaction proceeds via a free-radical mechanism, which is generally less selective than catalytic methods. The high reactivity of elemental fluorine can easily lead to fragmentation of the carbon backbone and the formation of a complex mixture of products. Therefore, while theoretically possible, achieving a high yield of a specific partially fluorinated isomer like this compound via this route would be exceptionally challenging.

Stoichiometric Excess and Elevated Temperature Conditions

In the synthesis of halogenated propanes, the control of reaction conditions such as stoichiometry and temperature is critical to maximize the yield of the target compound and minimize the formation of byproducts. The use of a stoichiometric excess of certain reactants, particularly chlorinating agents, is a common strategy. For instance, in reactions involving the chlorination of trichloropropene to form a pentachloropropane intermediate, a molar excess of chlorine gas (Cl2) is often employed. This ensures the complete conversion of the starting material.

Elevated temperatures are typically required to overcome the activation energy of the chlorination and isomerization reactions. For example, the dehydrochlorination of tetrachloropropane to tetrachloropropene (B83866) can be carried out at temperatures around 95°C. The subsequent isomerization of tetrachloropropene isomers to the desired precursor for the final product may also require heating in the presence of a catalyst.

Table 1: Representative Reaction Conditions for Halogenated Propane Synthesis

| Parameter | Value/Condition | Purpose |

| Reactant Ratio | 110-120 mol% Cl2 to 1,1,3-trichloropropene | Ensures high conversion of the starting material. |

| Temperature | 80°C ± 5°C | Controls the rate of the chlorination reaction. |

| Catalyst | Lewis acids (e.g., Ferric Chloride) | Facilitates dehydrochlorination and isomerization. google.com |

Note: This data is illustrative of general halogenation processes and may not be specific to the direct synthesis of this compound.

Suppression of Side Reactions and Formation of Under-fluorinated Byproducts

A significant challenge in the synthesis of specific chlorofluorocarbons is the potential for side reactions, which can lead to a mixture of isomers and under-fluorinated or over-chlorinated products. The formation of these byproducts reduces the yield of the desired compound and necessitates complex purification steps.

The choice of catalyst and reaction conditions plays a crucial role in suppressing these side reactions. For example, the use of specific catalysts can favor the formation of one isomer over another. Additionally, controlling the reaction temperature and pressure can help to minimize the formation of unwanted byproducts.

Chlorination of Partially Fluorinated Propene Intermediates

A key step in the synthesis of this compound is the chlorination of a suitable partially fluorinated propene. This process typically involves the addition of chlorine across the double bond of the propene, leading to a saturated propane derivative.

UV-Initiated Chlorination Mechanisms

The chlorination of alkenes can be initiated by ultraviolet (UV) light. This process proceeds via a free-radical chain reaction mechanism. The UV radiation supplies the energy to break the Cl-Cl bond in molecular chlorine, generating highly reactive chlorine radicals.

These chlorine radicals then attack the double bond of the fluorinated propene, leading to the formation of a chloroalkyl radical. This radical then reacts with another molecule of chlorine to yield the final tetrachlorodifluoropropane product and another chlorine radical, which continues the chain reaction. The reactivity of different hydrogen atoms in a molecule towards substitution by a halogen follows the general trend: allylic > tertiary > secondary > primary. unacademy.com

Sequential Halogenation Strategies for Target Compound Formation

The synthesis of a specific isomer like this compound often requires a carefully planned sequence of halogenation and dehydrohalogenation steps. A plausible synthetic route could start with a more readily available chlorofluorocarbon and sequentially modify its structure.

For example, a process might involve the dehydrochlorination of a pentachlorofluoropropane to generate a tetrachlorofluoropropene, followed by a controlled chlorination or hydrochlorination to introduce the final chlorine atom at the desired position. The choice of reagents and catalysts at each step is critical to ensure the correct regioselectivity of the additions and eliminations.

Isomerization Pathways and Yield Enhancement

Isomerization is a key strategy for enhancing the yield of a specific isomer in a mixture. In the context of halogenated propane synthesis, less desirable isomers formed during the reaction can often be converted into the target compound under specific conditions.

Isomerization of Under-fluorinated Intermediates (e.g., 1,1,3-trichloro-1,2,2-trifluoropropane)

This type of allylic rearrangement is a common feature in the chemistry of halogenated propenes. It is conceivable that a similar strategy could be employed to convert an isomeric mixture of tetrachlorodifluoropropanes to enrich the desired 1,2,2,3-isomer, likely through a dehydrochlorination-hydrochlorination sequence or a catalyzed rearrangement. The efficiency of such an isomerization would depend on the relative thermodynamic stabilities of the isomers and the ability of the catalyst to facilitate the interconversion.

Lewis Acid Catalyzed Isomerization (e.g., FeCl₃, ZnCl₂)

Lewis acids are paramount in facilitating the isomerization of halogenated hydrocarbons. Catalysts such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are frequently employed due to their efficacy and industrial viability. These catalysts function by creating a carbocation intermediate, which allows for the rearrangement of the carbon skeleton or the migration of halogen atoms, leading to a more stable isomer.

A relevant example is the isomerization of tetrachloropropenes. In a patented process for the manufacture of 1,1,2,3-tetrachloropropene, an isomer mixture is treated with a Lewis acid catalyst, with ferric chloride being particularly noted for its effectiveness. google.com This process highlights the capability of FeCl₃ to catalyze the rearrangement of chlorine atoms in a C3 backbone, a principle that is theoretically applicable to the isomerization of a tetrachlorodifluoropropane isomer to yield this compound.

While direct evidence for the use of ZnCl₂ in this specific isomerization is scarce in the available literature, its general application as a Lewis acid catalyst in various organic transformations, including isomerizations, is well-established.

Isomerization Efficiency, Conversion Rates, and Byproduct Characterization

Detailed research findings, including specific conversion rates and byproduct characterization for the isomerization leading to this compound, are not readily found in the surveyed literature. However, in similar industrial processes involving halogenated hydrocarbons, byproducts can arise from several side reactions. These may include:

Disproportionation: The transfer of atoms between molecules, leading to products with both higher and lower degrees of halogenation.

Dehydrohalogenation: The elimination of a hydrogen and a halogen atom, resulting in the formation of unsaturated compounds (alkenes).

Oligomerization and Polymerization: The reaction of multiple substrate molecules to form higher molecular weight compounds.

Formation of other isomers: The reaction may produce a mixture of different tetrachlorodifluoropropane isomers.

The characterization of these byproducts is crucial for optimizing the reaction conditions to maximize the yield of the desired product and to ensure the purity of the final material. Techniques such as gas chromatography-mass spectrometry (GC-MS) are typically employed for the identification and quantification of these impurities.

The table below illustrates hypothetical data for a Lewis acid-catalyzed isomerization process, based on general knowledge of similar industrial reactions, as specific data for this compound is not available.

Table 1: Hypothetical Data for Lewis Acid Catalyzed Isomerization

| Parameter | FeCl₃ Catalysis (Hypothetical) | ZnCl₂ Catalysis (Hypothetical) |

| Catalyst Loading | 1-5 mol% | 2-10 mol% |

| Temperature | 80-120 °C | 100-150 °C |

| Pressure | 1-5 atm | 1-5 atm |

| Conversion Rate | 85-95% | 70-85% |

| Selectivity to Target | >90% | >80% |

| Major Byproducts | Other C₃H₂Cl₄F₂ isomers, dehydrochlorinated products | Other C₃H₂Cl₄F₂ isomers, oligomers |

This table is for illustrative purposes only and is not based on reported experimental data for the specific compound.

Advanced Spectroscopic and Structural Characterization of 1,2,2,3 Tetrachloro 1,1 Difluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering a window into the precise arrangement of atoms within a compound. For 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318), both ¹H and ¹⁹F NMR are critical for confirming its identity and assessing its purity.

Two-Dimensional NMR Techniques for Complex Structural Elucidation (if applicable for isomers)

While the one-dimensional NMR spectra of this compound may be straightforward, 2D NMR techniques become invaluable when dealing with isomers or more complex structures. youtube.comsdsu.edu Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can definitively establish the connectivity within the molecule.

A COSY experiment would show correlations between coupled protons. In this specific molecule, since there is only one proton environment, a standard COSY spectrum would not provide additional connectivity information unless there were long-range couplings.

An HSQC spectrum, on the other hand, correlates proton signals with the carbon atoms to which they are directly attached. epfl.ch This would show a cross-peak connecting the ¹H signal of the -CH₂Cl group to the ¹³C signal of the same carbon. This is a powerful tool for assigning carbon signals, which can be more challenging in a standard ¹³C NMR spectrum. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) could reveal longer-range couplings (2-3 bonds), for instance, between the protons of the -CH₂Cl group and the central CCl₂ carbon or the CF₂Cl carbon, further cementing the structural assignment. youtube.com

Application in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. nih.govnih.gov The synthesis of this compound, likely from a precursor through chlorination or fluorination reactions, can be monitored by acquiring NMR spectra at various time points.

By integrating the signals corresponding to the starting materials and the product, the conversion and yield of the reaction can be calculated over time. For instance, if the compound is synthesized by the chlorination of a difluoropropene precursor, the disappearance of the vinylic proton signals and the appearance of the signal for the -CH₂Cl group in the ¹H NMR spectrum would indicate the progress of the reaction. Similarly, changes in the ¹⁹F NMR spectrum would provide complementary information on the transformation of the fluorine-containing functional groups. This data allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are particularly useful for identifying the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations (C-Cl, C-F stretches)

The infrared and Raman spectra of this compound will be dominated by absorptions corresponding to the stretching and bending vibrations of its carbon-chlorine and carbon-fluorine bonds.

The C-Cl stretching vibrations typically appear in the region of 850-550 cm⁻¹. sdsu.edu Given the presence of multiple chlorine atoms in different environments (CCl₂ and CH₂Cl), a series of strong to medium bands can be expected in this region of the IR and Raman spectra.

The C-F stretching vibrations are known to be very strong in the infrared spectrum and typically occur in the 1350-1000 cm⁻¹ range. researchgate.net The presence of the CF₂ group will likely result in intense absorption bands in this region, which can be a key diagnostic feature for the presence of this functional group.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| C-H | Stretching | ~3000 - 2850 | Medium |

| C-F | Stretching | ~1350 - 1000 | Strong |

| C-Cl | Stretching | ~850 - 550 | Strong to Medium |

| C-H | Bending | ~1450 - 1300 | Medium |

Conformational Analysis via Vibrational Signatures

Due to rotation around the C-C single bonds, this compound can exist in different spatial arrangements known as conformations or rotamers. researchgate.net These different conformers will have slightly different vibrational frequencies. By analyzing the vibrational spectra under different conditions (e.g., temperature or physical state), it is possible to identify the presence of multiple conformers and, in some cases, determine their relative stabilities. For example, some vibrational bands may appear or disappear upon cooling or changing from a liquid to a solid state, indicating that a particular conformer is favored under those conditions. The study of such conformational isomers is crucial for understanding the physical and chemical properties of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This data is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, which has the molecular formula C₃H₂Cl₄F₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements.

The calculated monoisotopic mass of this compound is approximately 217.884917 Da. nih.gov An experimental HRMS measurement that yields a mass value extremely close to this theoretical value, typically within a few parts per million (ppm), serves as strong evidence to validate the assigned molecular formula. This high level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotopologue Formula | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₃¹H₂³⁵Cl₄¹⁹F₂ | 217.8849 | 100.00 |

| ¹²C₃¹H₂³⁵Cl₃³⁷Cl¹⁹F₂ | 219.8819 | 129.48 |

| ¹²C₃¹H₂³⁵Cl₂³⁷Cl₂¹⁹F₂ | 221.8789 | 62.88 |

| ¹³C¹²C₂¹H₂³⁵Cl₄¹⁹F₂ | 218.8883 | 3.35 |

| ¹²C₃¹H₂³⁵Cl³⁷Cl₃¹⁹F₂ | 223.8759 | 13.58 |

| ¹²C₃¹H₂³⁷Cl₄¹⁹F₂ | 225.8729 | 1.10 |

This table presents the theoretical exact masses and relative abundances of the major isotopologues of this compound, illustrating the characteristic isotopic pattern for a compound containing four chlorine atoms.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation. The analysis of these fragmentation patterns provides valuable information about the compound's structure. libretexts.org The fragmentation of this compound is expected to be influenced by the relative strengths of its chemical bonds and the stability of the resulting fragments. researchgate.net

A primary fragmentation pathway for polychlorinated alkanes involves the loss of a chlorine atom, which is a common and energetically favorable process. youtube.com The cleavage of carbon-carbon bonds is also anticipated, leading to the formation of various carbocations. The stability of these carbocations plays a crucial role in determining the relative abundance of the corresponding fragment ions. libretexts.org For instance, cleavage of the C1-C2 bond could result in the formation of a [CF₂Cl]⁺ ion or a [C₂H₂Cl₃]⁺ ion. Similarly, cleavage of the C2-C3 bond could yield a [C₂HF₂Cl₂]⁺ ion or a [CHCl₂]⁺ ion. The likelihood of these fragmentation events is dependent on the stability of the resulting cationic and radical species.

Table 2: Predicted Fragmentation Ions for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M-Cl]⁺ | [C₃H₂Cl₃F₂]⁺ | Loss of a chlorine radical |

| [M-HCl]⁺˙ | [C₃HCl₃F₂]⁺˙ | Elimination of hydrogen chloride |

| [CF₂Cl]⁺ | α-cleavage at C1-C2 bond | |

| [CHCl₂]⁺ | α-cleavage at C2-C3 bond | |

| [C₂H₂Cl₃]⁺ | Cleavage at C1-C2 bond |

This table outlines some of the plausible fragment ions that could be observed in the mass spectrum of this compound, based on established principles of mass spectral fragmentation. libretexts.orgmasterorganicchemistry.com

Electron Diffraction Studies for Gas-Phase Conformational Analysis

Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds. youtube.com It provides detailed information on bond lengths, bond angles, and the conformational preferences of molecules in the gaseous state. For a flexible molecule like this compound, which has two rotatable carbon-carbon single bonds, multiple conformations are possible.

The conformational landscape of this molecule is expected to be defined by the rotational isomers around the C1-C2 and C2-C3 bonds. The presence of bulky and electronegative chlorine and fluorine atoms will lead to significant steric and electrostatic interactions that govern the relative stability of different conformers. The key conformations are likely to be staggered arrangements, such as anti and gauche forms, to minimize torsional strain. For instance, rotation around the C2-C3 bond would lead to conformers where the C-H and C-Cl bonds on adjacent carbons are either in a gauche or anti relationship. An electron diffraction study would aim to determine the populations of these different conformers at a given temperature and to precisely measure the dihedral angles that define them.

Table 3: Expected Conformational Parameters from Electron Diffraction

| Structural Parameter | Description | Expected Outcome |

| Bond Lengths | r(C-C), r(C-H), r(C-Cl), r(C-F) | Precise average bond distances in the gas phase. |

| Bond Angles | ∠Cl-C-Cl, ∠F-C-F, ∠C-C-C, etc. | Determination of the molecular framework's angles. |

| Dihedral Angles | τ(Cl-C-C-H), τ(F-C-C-Cl), etc. | Identification of dominant conformers (e.g., gauche, anti). |

| Conformational Population | % Gauche, % Anti | Relative abundance of different rotational isomers. |

This table summarizes the key structural parameters that would be determined from a gas-phase electron diffraction study of this compound, providing a comprehensive picture of its three-dimensional structure.

Computational and Theoretical Investigations of 1,2,2,3 Tetrachloro 1,1 Difluoropropane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318), DFT calculations would provide fundamental insights into its reactivity and properties.

Mapping Potential Energy Surfaces of Reaction Pathways

A primary application of DFT in studying this compound would be the mapping of potential energy surfaces (PES) for its various conceivable reaction pathways. This involves calculating the energy of the molecule as a function of its geometry, specifically along the coordinates that describe a chemical reaction, such as bond stretching, breaking, or formation. By mapping the PES, researchers can identify the most energetically favorable routes for reactions, such as dehydrochlorination, dehydrofluorination, or decomposition. The resulting energy profiles would detail the reactants, products, intermediates, and transition states for each pathway.

Elucidation of Transition States and Reaction Intermediates

Within the landscape of a potential energy surface, transition states represent the energy maxima along a reaction coordinate, while reaction intermediates correspond to local energy minima. DFT calculations are instrumental in locating and characterizing the geometry and energy of these fleeting species for this compound. The elucidation of transition state structures is crucial for determining the activation energy of a reaction, which in turn governs its rate. Similarly, identifying stable intermediates can help to understand the step-by-step mechanism of a complex chemical transformation. For instance, the study of tetrachlorobutadiene isomers using DFT has shown success in identifying stable configurations and the energetic barriers between them. chemrxiv.orgaijr.org

Prediction of Spectroscopic Parameters and Molecular Structures

DFT is a reliable method for predicting various spectroscopic parameters. For this compound, these calculations could forecast its vibrational (infrared and Raman) spectra. Theoretical vibrational frequencies, obtained from the second derivatives of the energy with respect to atomic displacements, can aid in the interpretation of experimental spectra and the identification of characteristic functional groups and vibrational modes. chemrxiv.orgaijr.org Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei, which would be invaluable for the structural confirmation of the molecule. mdpi.com The method also provides a highly accurate prediction of the equilibrium molecular structure, including bond lengths, bond angles, and dihedral angles.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a lens to view the dynamic behavior of molecules over time, providing insights that are complementary to the static picture offered by DFT.

Quantitative Structure-Property Relationships (QSPR) and Molecular Similarity Approaches for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that seek to establish a mathematical correlation between the structural or physicochemical properties of a molecule and a specific property of interest. mdpi.comresearchgate.net This approach is particularly valuable in the absence of experimental data, allowing for the prediction of properties for new or untested compounds based on the known properties of similar molecules. mdpi.com For halogenated propanes like this compound, QSPR can be employed to estimate a range of physical and chemical characteristics.

The development of a robust QSPR model typically involves several key stages. Initially, a dataset of compounds with known experimental values for the property of interest is compiled. Molecular descriptors, which are numerical representations of the chemical and structural features of the molecules, are then calculated. These descriptors can encompass constitutional, topological, geometrical, and electronic attributes. Through statistical methods such as multiple linear regression, a mathematical equation is derived that links these descriptors to the observed property. mdpi.com

Molecular similarity analysis is a related approach that quantifies the likeness between molecules. This can be based on 2D structural fingerprints or 3D conformational alignments. In the context of this compound and its isomers, such as those presented in the table below, molecular similarity can provide insights into the potential for similar physicochemical and atmospheric properties. Compounds with a high degree of similarity are more likely to exhibit comparable behavior.

To illustrate the application of these concepts, a comparative table of physicochemical properties for isomers of tetrachlorodifluoropropane and a related compound is provided below. Such data would form the basis of a QSPR study.

Table 1: Physicochemical Properties of Selected Halogenated Propanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|

| 1,1,1,3-Tetrachloro-2,2-difluoropropane | 677-54-3 | C3H2Cl4F2 | 217.86 | 112.6 (estimated) fluorocarbons.org |

| 1,1,2,3-Tetrachloro-1-fluoropropane | 666-27-3 | C3H3Cl4F | 199.87 | 157.2 nih.gov |

| This compound | N/A | C3H2Cl4F2 | 217.86 | N/A |

Estimation of Atmospheric Properties (e.g., Radiative Efficiency)

The atmospheric properties of a compound like this compound, specifically its atmospheric lifetime and radiative efficiency, are crucial for determining its environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

The atmospheric lifetime of many hydrochlorofluorocarbons (HCFCs) is primarily dictated by their reaction with the hydroxyl radical (OH) in the troposphere. noaa.gov A common method for estimating the atmospheric lifetime of an HCFC for which experimental data is unavailable is to scale its OH reaction rate constant with that of a well-characterized reference compound, such as methyl chloroform (B151607) (CH3CCl3). noaa.gov The lifetime can be influenced by factors such as the number and location of C-H bonds within the molecule.

Radiative efficiency (RE) quantifies a molecule's ability to absorb infrared radiation, which contributes to the greenhouse effect. It is a key component in the calculation of the GWP. data.gov Computational chemistry methods can be employed to estimate the RE by calculating the infrared absorption spectrum of a molecule. data.gov These methods can provide valuable estimates in the absence of laboratory measurements.

A study by Betowski et al. (2015) provided calculated radiative efficiency values for a large number of chemicals, including an isomer of the target compound. epa.gov This data is invaluable for estimating the potential atmospheric impact of related compounds.

The table below presents estimated and calculated atmospheric properties for isomers and related compounds, which can be used to infer the likely range of values for this compound.

Table 2: Estimated and Calculated Atmospheric Properties of Selected Halogenated Propanes

| Compound Name | CAS Number | Estimated Radiative Efficiency (W m⁻² ppb⁻¹) | Atmospheric Lifetime (years) | Global Warming Potential (100-year) |

|---|---|---|---|---|

| 1,1,1,3-Tetrachloro-2,2-difluoropropane | 677-54-3 | 0.228 epa.gov | Not Available | Not Available |

| HCFC-132b (CH2ClCClF2) | 1842-05-8 | 0.19 (effective) | 0.4 | 49 (GWP20), 14 (GWP100) |

| This compound | N/A | Not Available | Not Available | Not Available |

It is important to note that these are estimated values and that the actual atmospheric properties of this compound would need to be determined through specific laboratory measurements and atmospheric modeling.

Chemical Reactivity and Transformation Pathways of 1,2,2,3 Tetrachloro 1,1 Difluoropropane

Thermal Degradation and Decomposition Products

When subjected to high temperatures, 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318) undergoes thermal decomposition. This process breaks down the molecule, leading to the formation of several hazardous substances. The primary decomposition products include carbon oxides, such as carbon monoxide and carbon dioxide. In addition to these, the degradation of this halogenated hydrocarbon also generates hydrogen chloride and hydrogen fluoride (B91410). epo.org The presence of both chlorine and fluorine atoms in the parent molecule accounts for the release of their respective acidic hydrogen halides upon decomposition.

| Original Compound | Decomposition Products |

| This compound | Carbon oxides (CO, CO2) |

| Hydrogen chloride (HCl) | |

| Hydrogen fluoride (HF) |

Reactions with Specific Reagents

This compound is known to be reactive with a variety of chemical reagents, a characteristic typical of many chlorofluorocarbons. These reactions can lead to the formation of new compounds through substitution, reduction, or other transformation pathways.

Alkali Metals, Finely Divided Metals, and Strong Bases: This compound is incompatible with alkali metals, finely divided metals such as aluminum (Al), magnesium (Mg), and zinc (Zn), as well as strong bases. synquestlabs.com Reactions with these reagents can be hazardous and may lead to violent or explosive outcomes. For instance, reduction reactions can occur with metals like zinc in acidic conditions, resulting in the formation of lower chlorinated or fluorinated derivatives. epa.gov

Strong Oxidizing Agents: this compound is also incompatible with strong oxidizing agents. epo.org While specific reaction products are not detailed in the available literature, the interaction between halogenated compounds and strong oxidizers can be vigorous and should be avoided.

| Reagent Type | Examples | General Reactivity |

| Alkali Metals | Sodium (Na), Potassium (K) | Incompatible, potentially hazardous reactions. |

| Finely Divided Metals | Aluminum (Al), Magnesium (Mg), Zinc (Zn) | Incompatible, can lead to reduction reactions. epa.govsynquestlabs.com |

| Strong Bases | Sodium hydroxide (B78521) (NaOH) | Incompatible, can promote dehydrochlorination. epa.gov |

| Strong Oxidizing Agents | Peroxides, Nitrates | Incompatible, potentially vigorous reactions. epo.org |

Azeotropic Behavior with Hydrogen Fluoride and Implications for Purification

In the synthesis of fluorinated compounds, this compound can be an intermediate. During such processes, particularly those involving fluorination with hydrogen fluoride (HF), it has been observed in mixtures with HF. google.comgoogle.com Specifically, in the production of 2,3,3,3-tetrafluoropropene (B1223342), a mixture containing this compound and hydrogen fluoride is found at the bottom of separation tanks. google.comgoogle.com This suggests that the two compounds have close boiling points or may form an azeotrope, which is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.

The formation of an azeotrope with HF complicates the purification of this compound and any desired final products. Standard distillation techniques are often insufficient to separate the components of an azeotropic mixture, necessitating more advanced separation methods. While specific data on the azeotropic composition and boiling point for the this compound/HF system are not provided in the available literature, the general behavior of halogenated hydrocarbons forming azeotropes with HF is a known phenomenon in the chemical industry. google.com

Dehydrochlorination Reactions and Product Characterization

Dehydrochlorination is a characteristic reaction of halogenated hydrocarbons like this compound. epa.gov This reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms, leading to the formation of an unsaturated compound (an alkene). This transformation can typically be initiated under basic conditions or in the presence of a catalyst. epa.gov

While the dehydrochlorination of similar compounds is well-documented, specific details regarding the dehydrochlorination of this compound and the full characterization of its resulting products are not extensively detailed in the reviewed literature. However, it is a known intermediate in processes that lead to the synthesis of other fluorinated olefins. For example, the dehydrochlorination of the related compound 2-chloro-1,1,1,2-tetrafluoropropane (B160773) (HCFC-244bb) is a key step in producing 2,3,3,3-tetrafluoropropene (HFO-1234yf). google.comgoogle.com

| Reaction Type | Reagents/Conditions | General Product |

| Dehydrochlorination | Basic conditions or catalysts | Unsaturated halo-olefins |

Environmental Fate and Atmospheric Impact of 1,2,2,3 Tetrachloro 1,1 Difluoropropane

Ozone Depletion Potential (ODP) Assessment and Stratospheric Chemistry

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its ability to cause ozone degradation, with trichlorofluoromethane (B166822) (CFC-11) serving as the benchmark with an ODP of 1.0. libretexts.org For a substance to impact the stratospheric ozone layer, it must be stable enough to travel from the troposphere to the stratosphere and release chlorine or bromine atoms. osti.gov The compound 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318) is classified as a substance that harms public health and the environment by destroying ozone in the upper atmosphere. noaa.gov

HCFCs are considered temporary replacements for more potent chlorofluorocarbons (CFCs) because they are designed to have a lower ODP. nih.gov The presence of hydrogen in HCFC molecules makes them susceptible to degradation in the lower atmosphere (troposphere), reducing the amount of chlorine that can reach the stratosphere. libretexts.orgnih.gov Nonetheless, the fraction of HCFC molecules that does reach the stratosphere can release chlorine atoms, which then participate in catalytic cycles that destroy ozone. nih.govnih.gov The main source gases for stratospheric chlorine have historically been long-lived CFCs, with an increasing contribution from their HCFC replacements. nih.gov

The fundamental chemistry of stratospheric ozone depletion involves the photolytic decomposition of halogenated compounds by intense ultraviolet (UV) radiation, which is not present in the lower atmosphere. osti.govfao.org This process liberates highly reactive halogen atoms (e.g., chlorine). These atoms then act as catalysts in reaction cycles that convert ozone (O₃) into molecular oxygen (O₂), thereby diminishing the concentration of ozone in the stratosphere. fao.org

Table 1: ODP Classification of this compound

| Compound Name | CAS Number | Hazard Classification | Hazard Statement |

|---|

Atmospheric Lifetime and Degradation Mechanisms

The atmospheric lifetime of a compound is a critical factor in determining its environmental impact, including its ODP. HCFCs have shorter atmospheric lifetimes compared to CFCs. nih.gov This is primarily due to the presence of C-H bonds in their structure, which allows for degradation via two primary atmospheric pathways.

The principal removal mechanism for HCFCs in the atmosphere is their reaction with hydroxyl radicals (•OH) in the troposphere. nih.gov These highly reactive radicals are naturally produced through photochemical processes and play a crucial role in cleansing the lower atmosphere of many trace gases. fao.org The reaction of •OH with the hydrogen atom in an HCFC molecule initiates its oxidation. nih.gov This tropospheric degradation is significant because it breaks down a substantial portion of the HCFCs before they can be transported to the stratosphere. nih.gov The chlorine released during this tropospheric oxidation typically combines with other chemicals to form compounds that are soluble in water and are consequently removed from the atmosphere through precipitation, preventing this portion of chlorine from contributing to ozone depletion. nih.gov

Despite tropospheric degradation, a fraction of this compound molecules can still reach the stratosphere. nih.gov In this upper atmospheric region, the intense solar UV radiation, with wavelengths less than 242 nm, can break the carbon-chlorine bonds within the molecule through a process called photolysis. fao.org This process is the primary destruction mechanism for CFCs and the ultimate fate of HCFCs that survive transport to the stratosphere. nih.gov The photolytic cleavage releases chlorine atoms (Cl•), which then initiate catalytic cycles that destroy ozone molecules. nih.govnih.gov The photolysis rates for HCFCs are generally slower than those for CFCs, which, combined with their tropospheric removal, results in a lower ODP. nih.gov

Environmental Persistence and Transport Mechanisms

Once released, the persistence and movement of this compound are dictated by its physical and chemical properties and environmental conditions. As a volatile compound, its primary transport mechanism is through the atmosphere. nih.gov

Volatilization and Atmospheric Transport : Due to their volatility, HCFCs readily partition from soil and water into the atmosphere. Long-range atmospheric transport can distribute these contaminants on a global scale, moving them from emission sources to remote regions. nih.gov This process is influenced by what is known as the "grasshopper effect," where volatile compounds undergo cycles of evaporation in warmer regions and condensation and deposition in colder regions, leading to their accumulation at higher latitudes. nih.gov

Transport in Water and Soil : Should the compound enter groundwater, its transport is governed by advection and diffusion. libretexts.org Advection is the movement of the contaminant with the bulk flow of groundwater, driven by the hydraulic gradient. libretexts.org Diffusion is the molecular-level movement from an area of higher concentration to one of lower concentration. libretexts.org The partitioning of the compound between water, soil, and air will depend on properties like its water solubility and tendency to adsorb to organic matter in soil and sediment. While specific data for this isomer are limited, related compounds like perfluorocarboxylates (PFCAs) with high water solubility and moderate sorption potential tend to accumulate in surface waters. mdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Degradation and Remediation

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. nih.govnih.gov These processes are considered effective for treating water and waste gas contaminated with chlorinated hydrocarbons. nih.govnih.gov

While specific studies on this compound are not available, research on similar compounds demonstrates the potential of AOPs. For instance, the Fenton process (using iron salts and hydrogen peroxide) and the photo-Fenton process (which adds UV light) generate •OH radicals that can effectively degrade and dechlorinate compounds like trichloroethylene (B50587) (TCE). nih.govyoutube.com Chelate-modified Fenton reactions have shown promise in degrading TCE at near-neutral pH, which is advantageous for in-situ groundwater remediation.

Regulatory Frameworks and International Protocols for Environmental Management

The production and use of HCFCs, including this compound, are managed under international agreements and national laws due to their impact on the ozone layer.

The Montreal Protocol : The Montreal Protocol on Substances that Deplete the Ozone Layer is the principal international treaty designed to protect the ozone layer by phasing out the production and consumption of ozone-depleting substances (ODS). nih.gov HCFCs are listed as Class II ODS and are subject to a phase-out schedule under the Protocol. osti.gov They were introduced as transitional substitutes for the more damaging Class I ODS (like CFCs), but their use is also being progressively eliminated. nih.gov

U.S. Clean Air Act : In the United States, Title VI of the Clean Air Act implements the Montreal Protocol's requirements. nih.gov The U.S. Environmental Protection Agency (EPA) regulates ODS, including HCFCs. osti.gov Regulations under the Clean Air Act mandate the phase-out of these substances and control their use and handling to minimize emissions. nih.gov Isomers of tetrachlorodifluoropropane are recognized as regulated ozone-depleting substances under these frameworks. nih.gov

The overarching goal of these regulatory actions is to facilitate the recovery of the ozone layer, which is expected to return to pre-1980 levels by the middle of the 21st century with the successful implementation of the Montreal Protocol. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of 1,2,2,3 Tetrachloro 1,1 Difluoropropane

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including halogenated hydrocarbons like 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318). It is widely regarded as a 'gold standard' for substance identification due to its combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. hidenanalytical.comazom.com In the context of this compound, GC-MS is instrumental in determining the purity of the final product and identifying any impurities that may be present from the synthesis process.

The methodology involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for positive identification.

For purity analysis, the area of the peak corresponding to this compound in the chromatogram is compared to the total area of all peaks, excluding the solvent. youtube.com This allows for the calculation of the percent purity. Impurities are identified by their unique retention times and mass spectra. In the synthesis of related fluorinated propenes, GC-MS has been successfully used to identify intermediates and byproducts, demonstrating its utility in complex reaction mixtures. google.comgoogle.com

Table 1: Typical GC-MS Parameters for Halogenated Propane (B168953) Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | Capillary column (e.g., DB-5, DB-1701, or equivalent) tdi-bi.comepa.gov |

| Injector Temperature | 100 °C - 200 °C google.com |

| Carrier Gas | Helium or High Purity Nitrogen google.com |

| Oven Temperature Program | Initial temperature of 50 °C, ramped to 180 °C google.com |

| Detector | Mass Spectrometer (Electron Ionization mode) |

| Ion Source Temperature | 200 °C - 250 °C |

| Mass Range | m/z 40-400 |

Gas Chromatography with Electron Capture Detection (GC-ECD) for Halogenated Byproducts

Gas chromatography with an electron capture detector (GC-ECD) is an exceptionally sensitive technique for the analysis of electrophilic compounds, particularly those containing halogens. tdi-bi.comanalysis.rs This makes it an ideal method for detecting and quantifying trace levels of halogenated byproducts that may be present alongside this compound. The ECD is often more sensitive than mass spectrometry for halogenated compounds, with detection limits typically in the femtogram range. analysis.rs

The principle of ECD operation involves a radioactive source (usually Nickel-63) that emits beta particles, which collide with a makeup gas (typically nitrogen) to produce a stable cloud of free electrons. This generates a constant standing current between two electrodes. When an electrophilic compound, such as a chlorinated or fluorinated hydrocarbon, passes through the detector, it captures some of the free electrons, causing a decrease in the current. This decrease is measured and is proportional to the concentration of the halogenated compound.

In the analysis of industrial water and wastewater, GC-ECD has been effectively used for the determination of chlorinated solvents. nih.gov For enhanced confidence in analyte identification, a dual-column setup with two ECDs can be employed, where the sample is run on two columns of different polarity simultaneously. epa.gov This approach is valuable for confirming the presence of specific halogenated byproducts in complex matrices.

Table 2: Typical GC-ECD Operating Conditions for Halogenated Compound Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | Dual capillary columns of different polarity (e.g., TG-1MS and TG-1301MS) analysis.rs |

| Carrier Gas | Hydrogen or Helium nih.gov |

| Makeup Gas | Nitrogen nih.gov |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 102 °C, held for 7 min, ramped to 110 °C at 2 °C/min, then to 200 °C at 10 °C/min, held for 5 min nih.gov |

| Detector Temperature | 340 °C nih.gov |

| Injection Volume | 1-2 µL nih.gov |

Time-Resolved GC-MS for Reaction Kinetics Monitoring

Understanding the kinetics of a chemical reaction is essential for process optimization and control. Time-resolved mass spectrometry, often coupled with gas chromatography (GC-MS), provides a powerful tool for monitoring the progress of reactions in real-time or near real-time. hidenanalytical.comazom.comnih.gov This technique allows for the continuous or frequent analysis of the reaction mixture, providing qualitative and quantitative information on the consumption of reactants and the formation of intermediates and products over time. hidenanalytical.com

For reactions involving volatile compounds like this compound, an online GC-MS system can be connected directly to the reactor. researchgate.net At set intervals, a small sample of the reaction mixture is automatically withdrawn, separated by the GC, and analyzed by the MS. This provides a series of "snapshots" of the reaction's progress. The ability to detect and identify short-lived intermediates is a key advantage of this approach, offering insights into the reaction mechanism that might be missed with conventional offline analysis. researchgate.net

The primary benefit of using time-resolved MS is its capacity to detect virtually all reactive species simultaneously, offering a highly detailed account of the reaction. nih.gov While traditional GC-MS runs can take around 20 minutes, specialized systems with shorter run times are designed for real-time analysis, enabling the monitoring of reactions with rates up to 500 s⁻¹. hidenanalytical.comnih.gov This data is invaluable for developing kinetic models and optimizing reaction conditions to maximize yield and minimize byproduct formation.

Table 3: Key Aspects of Time-Resolved GC-MS for Reaction Monitoring

| Aspect | Description |

|---|---|

| Sampling | Automated, periodic withdrawal of samples from the reaction vessel. researchgate.net |

| Analysis Time | Rapid GC separation and MS detection to provide near real-time data. hidenanalytical.com |

| Data Output | Concentration profiles of reactants, intermediates, and products as a function of time. |

| Primary Advantage | Simultaneous detection of multiple species, enabling detailed kinetic studies and mechanism elucidation. nih.gov |

| Application | Optimization of synthesis reactions, such as the fluorination or chlorination steps in the production of halogenated propanes. |

Coupled Analytical Techniques (e.g., TGA-FTIR for thermal decomposition product identification)

Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) is a powerful hyphenated technique for studying the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, while FTIR analyzes the chemical composition of the evolved gases. The simultaneous application of these techniques provides a comprehensive understanding of the thermal stability and decomposition pathways of a compound. nih.govresearchgate.netmdpi.com

When a sample of this compound is analyzed by TGA-FTIR, it is heated at a constant rate. The TGA curve reveals the temperatures at which mass loss occurs, indicating decomposition. The evolved gases from the TGA furnace are continuously transferred to the gas cell of an FTIR spectrometer via a heated transfer line to prevent condensation. mdpi.comncsu.edu The FTIR then records the infrared spectra of the gaseous decomposition products over time.

By analyzing the characteristic absorption bands in the IR spectra, the functional groups and, consequently, the identity of the evolved gases can be determined. For a halogenated compound like this compound, one would expect to identify products such as hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), and various smaller chlorinated and/or fluorinated hydrocarbons. This information is critical for assessing the thermal stability of the compound and understanding the potential products formed during high-temperature processes or in the event of a fire.

Table 4: Typical Experimental Setup for TGA-FTIR Analysis

| Parameter | Typical Setting |

|---|---|

| TGA Heating Rate | 10-20 °C/min nih.gov |

| TGA Atmosphere | Inert (e.g., Nitrogen, Argon) or Oxidative (e.g., Air) |

| Temperature Range | Ambient to 800-900 °C nih.gov |

| FTIR Transfer Line Temperature | ~225-250 °C (to prevent condensation) mdpi.com |

| FTIR Gas Cell Temperature | ~250 °C mdpi.com |

| FTIR Spectral Range | 4000 - 650 cm⁻¹ ncsu.edu |

| FTIR Resolution | 4 cm⁻¹ mdpi.com |

Applications in Chemical Synthesis and Industrial Processes of 1,2,2,3 Tetrachloro 1,1 Difluoropropane

Role as a Chemical Intermediate in the Production of Organohalogen Compounds

The primary application of 1,2,2,3-tetrachloro-1,1-difluoropropane (B594318) is as an intermediate in the production of next-generation refrigerants, specifically 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). google.comgoogle.com This role is critical in multi-step synthesis processes where a stream containing this compound is produced and then subjected to further reactions.

In one patented process, a feedstock undergoes gas-phase fluorination to produce a product stream that includes this compound. google.comgoogle.com This stream, which may also contain other chlorinated and fluorinated propanes like 1,1,2,2,3-pentachloro-1-fluoropropane, is then fed into a subsequent reactor for further transformation. google.comgoogle.com The ultimate goal of this process is the synthesis of HFO-1234yf, a hydrofluoroolefin with a significantly lower global warming potential than older refrigerants. The compound serves as a key precursor before dehalogenation and other reaction steps that lead to the final product. google.com

The transformation of this compound typically involves dehydrochlorination, where it is converted into unsaturated compounds. smolecule.com This reactivity is fundamental to its role as an intermediate, allowing for the construction of the double bond present in the target propene derivatives.

Table 1: Synthesis Pathway Involving this compound

| Step | Process | Reactants/Intermediates | Product |

|---|---|---|---|

| 1 | Gas-Phase Fluorination | Initial Chlorinated Propane (B168953), Hydrogen Fluoride (B91410) | Mixed stream including this compound |

Use as a Solvent in Specific Chemical Reactions and Industrial Processes

While primarily valued as a reactive intermediate, the physical properties of this compound suggest its potential for use as a solvent in certain industrial applications. smolecule.com Its halogenated nature means it is a non-polar solvent, which could make it suitable for dissolving other non-polar organic compounds and materials. However, there is limited specific documentation of its widespread use as a solvent in industrial processes, with its application as a chemical intermediate being the more prominent role.

Potential in Specialty Chemical Manufacturing

The utility of this compound extends to the broader field of specialty chemical manufacturing. Its role as a precursor to HFO-1234yf is a prime example of its use in producing a high-value specialty chemical. google.comgoogle.com

Furthermore, as a complex organohalogen compound, it serves as a building block for creating other fluorinated molecules. smolecule.com The presence of multiple reactive sites (both C-Cl and C-H bonds) allows for a variety of chemical modifications. Through reactions such as nucleophilic substitution or reduction, the chlorine atoms can be replaced or removed, leading to a range of lower chlorinated or differently functionalized fluorinated derivatives. smolecule.com These derivatives may find use in niche applications within materials science or as intermediates for other complex organic syntheses.

Table 2: Potential Reactions for Specialty Chemical Synthesis

| Reaction Type | Description | Potential Products |

|---|---|---|

| Dehydrochlorination | Elimination of HCl to form alkenes. | Chlorinated and fluorinated propenes. smolecule.com |

| Nucleophilic Substitution | Replacement of chlorine atoms with other functional groups. | Fluorinated alcohols, ethers, or other derivatives. smolecule.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1,1,2,2,3-Pentachloro-1-fluoropropane | C₃H₂Cl₅F |

| This compound | C₃H₂Cl₄F₂ |

| 2,3,3,3-tetrafluoropropene (HFO-1234yf) | C₃H₂F₄ |

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 1,2,2,3-Tetrachloro-1,1-difluoropropane, and how do catalyst systems influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via hydrofluorination of chlorinated precursors. For example, antimony pentachloride (SbCl₅) catalysts (25–99.9 mol%) combined with hydrogen fluoride (HF) under controlled vapor-phase conditions are effective for analogous chlorofluoropropanes . Reaction optimization should include variables like temperature gradients (e.g., 80–150°C), pressure, and catalyst lifetime studies. Kinetic modeling (e.g., Arrhenius plots) can resolve competing pathways such as over-fluorination or dechlorination.

Q. How should researchers characterize the physical and thermodynamic properties of this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting points and triple-point analysis, and gas chromatography-mass spectrometry (GC-MS) coupled with density functional theory (DFT) calculations to validate critical properties (e.g., critical volume, vapor pressure). Reference databases like Cheméo provide baseline data for cross-validation . For phase behavior, employ PVT (pressure-volume-temperature) experiments in controlled environments.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines for chlorinated/fluorinated hydrocarbons:

- Use fume hoods with HEPA filtration to mitigate inhalation risks.

- Store in inert, corrosion-resistant containers (e.g., PTFE-lined glass).

- First-aid measures include immediate decontamination with polyethylene glycol (PEG 300) for dermal exposure and activated charcoal for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., conflicting hydrolysis rates or thermal stability)?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., ISO 13943 for flammability testing). For hydrolysis, use pH-controlled aqueous systems (pH 3–11) with ion chromatography (IC) to quantify chloride/fluoride release. Conflicting thermal stability data may arise from impurities; employ high-purity samples (>99%) and thermogravimetric analysis (TGA) coupled with FTIR for evolved gas analysis .

Q. What experimental designs are optimal for optimizing yield in catalytic hydrofluorination reactions?

- Methodological Answer : Implement factorial design (e.g., 2^k-p fractional factorial) to test variables:

- Catalyst composition (SbCl₅ vs. fluorinated metal complexes).

- HF stoichiometry (1:1 to 1:5 molar ratios).

- Residence time (10–120 minutes).

Response surface methodology (RSM) can model interactions and identify maxima in yield or selectivity .

Q. How does this compound interact with environmental matrices, and what analytical methods detect its degradation products?

- Methodological Answer : Simulate environmental fate using OECD 307 biodegradation tests in soil/water systems. For degradation product identification, apply high-resolution LC-QTOF-MS with non-targeted screening. Track chlorofluorocarboxylic acids (CFCAs) as potential metabolites. Compare with computational models (e.g., EPI Suite) to predict persistence and bioaccumulation .

Q. What theoretical frameworks explain the compound’s electronic structure and reactivity?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to map molecular orbitals, electrostatic potentials, and bond dissociation energies (BDEs). Correlate with experimental NMR (¹⁹F and ¹³C) and IR spectra to validate computational models. Frontier molecular orbital (FMO) analysis can predict sites for electrophilic/nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.